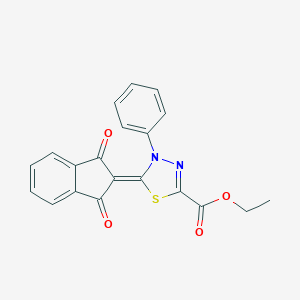![molecular formula C19H17N3O3S2 B283133 Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283133.png)
Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, also known as EDDT, is a novel compound with potential applications in scientific research. EDDT has a unique chemical structure that makes it an interesting target for synthesis and study. In
作用机制
The mechanism of action of Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from damage caused by free radicals. Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. In addition, Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to have antidiabetic effects, which can help to regulate blood sugar levels.
实验室实验的优点和局限性
One advantage of using Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate in lab experiments is its unique chemical structure, which makes it an interesting target for synthesis and study. Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate also has a range of potential applications in scientific research, which makes it a versatile compound. However, one limitation of using Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate. One area of research could be the development of new synthesis methods for Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate that are more efficient and cost-effective. Another area of research could be the study of Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to explore the potential applications of Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate in other areas of scientific research, such as cancer treatment and drug development.
合成方法
Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is synthesized through a multistep process that involves the reaction of various reagents. The synthesis begins with the reaction of ethyl cyanoacetate with 2,4-dichlorobenzaldehyde in the presence of sodium methoxide. The resulting product is then reacted with thiourea and sodium ethoxide to form the intermediate compound. The final step involves the reaction of the intermediate with 1,3-dibromopropane in the presence of potassium carbonate to produce Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate.
科学研究应用
Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has potential applications in scientific research due to its unique chemical structure and properties. It has been shown to have antibacterial, antifungal, and antitumor activities. Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C19H17N3O3S2 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
ethyl 8-oxo-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-18(24)17-20-22(15-11-7-4-8-12-15)19(27-17)21(16(23)13-26-19)14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 |
InChI 键 |
MPFKCWIQIGLIHV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)CS2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)CS2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-methylphenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283050.png)
![3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283051.png)
![3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283052.png)
![Methyl 7-(4-bromobenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283053.png)
![3-Acetyl-7-(1,3-benzodioxol-5-ylmethylene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283056.png)
![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283057.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283059.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283063.png)
![3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283066.png)
![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)


![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)